N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide
Overview
Description
The compound "N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide" is a chemical entity that appears to be related to various research efforts in the synthesis and application of nitrobenzenesulfonamide derivatives. These derivatives are of interest due to their potential use in pharmaceuticals, as protective groups in peptide synthesis, and as intermediates in the synthesis of nitrogenous heterocycles .
Synthesis Analysis
The synthesis of furan derivatives, which are structurally related to "this compound," has been reported using a two-step sequence involving the nitroaldol reaction followed by acidic treatment, leading to the formation of 2,5-disubstituted furans . Additionally, base-mediated intramolecular arylation has been used to synthesize benzhydrylamines from N-benzyl-2-nitrobenzenesulfonamides, indicating the reactivity of the nitrobenzenesulfonamide moiety under basic conditions . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
While the specific molecular structure analysis of "this compound" is not directly reported, related compounds have been studied. For instance, the molecular docking studies of nitrofuran derivatives have shown that these compounds can inhibit enzymes by forming hydrogen bonds with specific amino acid residues . This suggests that the furan and nitrobenzenesulfonamide groups are crucial for the biological activity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the use of 4-nitrobenzenesulfonamides as protecting groups in peptide synthesis, which can be activated and coupled with other amino acids . Additionally, the electrophilic nitrogen source derived from nitrobenzenesulfonamides has been used for the direct diamination of enones . These reactions highlight the versatility of the nitrobenzenesulfonamide group in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not explicitly detailed in the provided papers. However, the stability of the 4-nitrobenzenesulfonamido group during peptide chain elongation and its ability to be easily cleaved under mild conditions suggest that nitrobenzenesulfonamide derivatives have stable yet reactive characteristics suitable for synthetic applications . Furthermore, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides and their use in acylation reactions in water demonstrate the potential for these compounds to be used in environmentally friendly synthetic processes .
Scientific Research Applications
Versatile Means for Preparation of Secondary Amines
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide, as a type of nitrobenzenesulfonamide, is involved in the preparation of secondary amines. Notably, nitrobenzenesulfonamides are versatile compounds, useful in undergoing smooth alkylation reactions, such as the Mitsunobu reaction, to yield N-alkylated sulfonamides. This process is efficient, providing high yields of secondary amines upon deprotection via Meisenheimer complexes (Fukuyama, Jow, & Cheung, 1995).
Bioreductive Pro-drug System Potential
The compound shows promise as part of a bioreductively activated pro-drug system. It has been studied in the context of synthesizing isoquinolin-1-ones, where nitrofuranylmethyl derivatives, including this compound, have potential applications in releasing therapeutic drugs selectively in hypoxic solid tumours (Berry, Watson, Whish, & Threadgill, 1997).
Novel Amino Acid-Carbohydrate Hybrids Synthesis
This compound is useful in the synthesis of amino acid-derived nitrobenzenesulfonamides, which have been successfully used to create fully protected hybrids of amino acids and saccharides under Mitsunobu conditions. This area of research opens avenues for innovative biochemical applications (Turner, Filippov, Overhand, Marel, & Boom, 2001).
Bacterial Biofilm Inhibition and Cytotoxicity
Research has been conducted on the synthesis of various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which showed promising results in inhibiting bacterial biofilms. This research suggests that derivatives of this compound might have potential as antibacterial agents, especially against biofilms of certain bacterial strains (Abbasi et al., 2020).
Application in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, like this compound, have been used in various chemical transformations, including solid-phase synthesis. These methods have proven effective in generating diverse privileged scaffolds, making them significant in the field of combinatorial chemistry (Fülöpová & Soural, 2015).
Analytical Applications
Sodium derivatives of nitrobenzenesulfonamides, closely related to this compound, have been studied for their use as oxidizing titrants in analytical chemistry. This application demonstrates the potential utility of such compounds in precise and rapid analytical procedures (Gowda, Trieff, Ramanujam, Malinski, & Kadish, 1983).
Future Directions
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is a compound that has been studied for its potential in the realm of medicinal chemistry . and anticancer properties.
Mode of Action
Furan derivatives have been known to interact with their targets, leading to changes at the molecular level . For instance, some furan derivatives have shown to inhibit the growth of bacteria and cancer cells .
Biochemical Pathways
Furan derivatives have been associated with various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For example, a propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (FMPA), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .
Result of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, including antibacterial and anticancer effects .
Action Environment
The synthesis of similar compounds has been achieved under specific reaction conditions, suggesting that environmental factors may play a role in the compound’s action .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLWSOOAELDQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350351 | |
Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303063-01-6 | |
Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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